molecular formula C6H11NO2 B1267573 2-Amino-2-cyclopropylpropanoic acid CAS No. 5687-72-9

2-Amino-2-cyclopropylpropanoic acid

Cat. No. B1267573
CAS RN: 5687-72-9
M. Wt: 129.16 g/mol
InChI Key: VRFYYCFVOBCXDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-cyclopropylpropanoic acid, also known as 2-cyclopropylalanine, is a chemical compound used extensively in scientific research . It is available in solid form and should be stored in a dark place at room temperature .


Synthesis Analysis

The synthesis of 2-Amino-2-cyclopropylpropanoic acid involves several steps. For instance, one method involves the use of N,N-dimethyl-formamide at 150℃ . Another method involves the use of ammonium chloride . The yield of the synthesis process can vary depending on the conditions and methods used .


Molecular Structure Analysis

The molecular structure of 2-Amino-2-cyclopropylpropanoic acid is represented by the formula C6H11NO2 . The InChI code for this compound is 1S/C6H11NO2/c1-6(7,5(8)9)4-2-3-4/h4H,2-3,7H2,1H3,(H,8,9) .


Physical And Chemical Properties Analysis

2-Amino-2-cyclopropylpropanoic acid is a solid at room temperature . It has a molecular weight of 129.16 . The compound is highly soluble, with a solubility of 1360.0 mg/ml .

Scientific Research Applications

1. Role in Plant Growth Regulation

2-Amino-2-cyclopropylpropanoic acid plays a role in plant growth regulation. For instance, Morimoto et al. (2002) identified (2S,3S)-2-amino-3-cyclopropylbutanoic acid as a novel plant growth regulator from the mushroom Amanita castanopsidis Hongo (Morimoto et al., 2002). This indicates its potential application in agriculture and horticulture to influence plant development.

2. Potential in Peptidomimetic Synthesis

The amino acid is used in peptidomimetic synthesis. Cordero et al. (2013) reported the stereoselective syntheses of 2-cyclopropyl- and 2-hydroxymethyl-4-hydroxy-β3-homoproline, utilizing these amino acids as building blocks in the synthesis of model mixed α/β/α tripeptides (Cordero et al., 2013). This application is significant in the design and development of novel peptides and proteins for therapeutic purposes.

3. Biological Evaluation in Medical Chemistry

This amino acid's analogues have been evaluated for their biological activity, particularly as competitive antagonists for the N-methyl-D-aspartate (NMDA) receptor. Dappen et al. (2010) synthesized cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid and assessed their activity in modulating NMDA receptor function (Dappen et al., 2010). This has implications for the development of new drugs targeting neurological disorders.

4. Application in Gene Delivery

The cyclopropyl amino acid has been applied in gene delivery techniques. Nakamura and Isobe (2010) explored a novel protocol for gene delivery using a tailor-designed amino fullerene, showcasing the application of cyclopropyl amino acids in the efficient and selective delivery of genes (Nakamura & Isobe, 2010). This innovation has potential in gene therapy and molecular biology research.

5. Use in Structural Chemistry

In the realm of structural chemistry, 2-amino-2-cyclopropylpropanoic acid and its derivatives have been studied for their molecular structures and conformations. Cetina et al. (2003) analyzed the crystal and molecular structure of a derivative of 1-aminocyclopropanecarboxylic acid, providing insights into the molecular conformation influenced by intermolecular interactions (Cetina et al., 2003). This knowledge is crucial for understanding the chemical behavior and potential applications of these compounds in various scientific fields.

Safety And Hazards

The compound is classified as a warning under the GHS07 hazard classification . It has hazard statements H302 and precautionary statements P280-P305+P351+P338 . It should be handled with care to avoid potential risks.

Future Directions

2-Amino-2-cyclopropylpropanoic acid is used extensively in scientific research, including drug development, synthesis of organic compounds, and investigation of enzymatic reactions. Its diverse applications and potential therapeutic benefits suggest that it may have a promising future in various fields of research .

properties

IUPAC Name

2-amino-2-cyclopropylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-6(7,5(8)9)4-2-3-4/h4H,2-3,7H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRFYYCFVOBCXDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50284797
Record name 2-amino-2-cyclopropylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50284797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-cyclopropylpropanoic acid

CAS RN

5687-72-9
Record name 2-amino-2-cyclopropylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50284797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-2-cyclopropylpropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-cyclopropylpropanoic acid
Reactant of Route 2
Reactant of Route 2
2-Amino-2-cyclopropylpropanoic acid
Reactant of Route 3
Reactant of Route 3
2-Amino-2-cyclopropylpropanoic acid
Reactant of Route 4
2-Amino-2-cyclopropylpropanoic acid
Reactant of Route 5
2-Amino-2-cyclopropylpropanoic acid
Reactant of Route 6
2-Amino-2-cyclopropylpropanoic acid

Citations

For This Compound
1
Citations
KM Hinz, K Meyer, A Kinne, R Schülein… - Molecular …, 2015 - academic.oup.com
… S6 2-amino-2-cyclopropylpropanoic acid Key Organics … S6 2-amino-2-cyclopropylpropanoic acid Key Organics … S6 2-amino-2-cyclopropylpropanoic acid Key Organics …
Number of citations: 24 academic.oup.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.